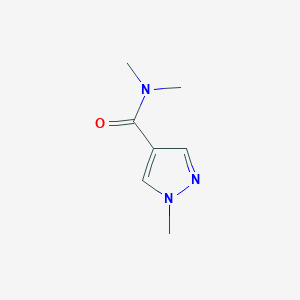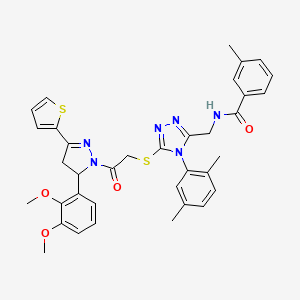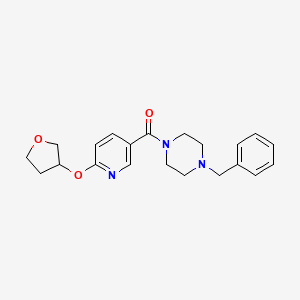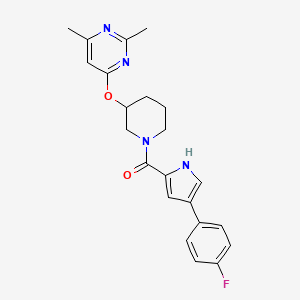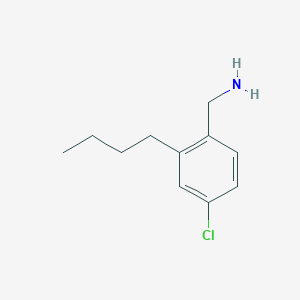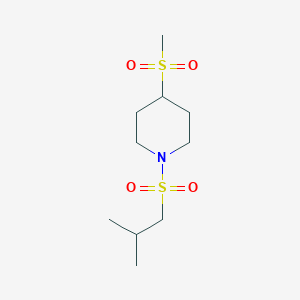
1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of two sulfonyl groups attached to the piperidine ring, specifically an isobutylsulfonyl group at the first position and a methylsulfonyl group at the fourth position.
Mechanism of Action
- Radical Approach : 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine undergoes catalytic protodeboronation using a radical approach . This process involves the removal of a boron group from the boronic ester.
- Anti-Markovnikov Hydromethylation : When paired with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Mode of Action
Preparation Methods
The synthesis of 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, isobutylsulfonyl chloride, and methylsulfonyl chloride.
Reaction Conditions: The piperidine is first reacted with isobutylsulfonyl chloride in the presence of a base, such as triethylamine, to form 1-(isobutylsulfonyl)piperidine. This intermediate is then reacted with methylsulfonyl chloride under similar conditions to yield the final product, this compound.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.
Scientific Research Applications
1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate enzyme activity or receptor binding.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine can be compared with other similar compounds, such as:
1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine: This compound has a butylsulfonyl group instead of an isobutylsulfonyl group. The difference in the alkyl chain length and branching can affect the compound’s reactivity and interactions.
1-(Isobutylsulfonyl)-4-(ethylsulfonyl)piperidine: This compound has an ethylsulfonyl group instead of a methylsulfonyl group. The change in the alkyl group can influence the compound’s chemical properties and biological activity.
1-(Isobutylsulfonyl)-4-(phenylsulfonyl)piperidine: This compound has a phenylsulfonyl group instead of a methylsulfonyl group. The presence of an aromatic ring can significantly alter the compound’s interactions and applications.
Properties
IUPAC Name |
1-(2-methylpropylsulfonyl)-4-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S2/c1-9(2)8-17(14,15)11-6-4-10(5-7-11)16(3,12)13/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMPOROCVTGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(CC1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)
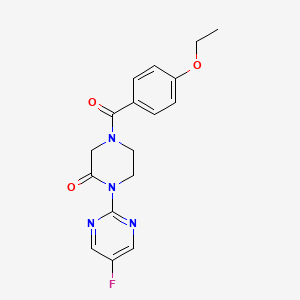
![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2361772.png)
![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

